
4-butoxy-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(2-phenoxyphenyl)benzamide” is a chemical compound with the molecular formula C23H23NO3 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .
Synthesis Analysis
Benzamides, including “this compound”, can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .
科学的研究の応用
Synthesis and Chemical Properties
Research has shown interest in the synthesis and properties of compounds related to 4-butoxy-N-(2-phenoxyphenyl)benzamide. For example, Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages, demonstrating their solubility in polar solvents and thermal stability, which could be relevant for materials science applications (Hsiao, Yang, & Chen, 2000). Similarly, Singh et al. (2017) explored the chemoselective N-benzoylation of aminophenols, producing compounds of biological interest, which hints at the potential for pharmaceutical applications (Singh, Lakhan, & Singh, 2017).
Potential Pharmaceutical Applications
Kodela et al. (2012) synthesized a series of new hybrids of aspirin, indicating a novel class of anti-inflammatory pharmaceuticals. This research suggests that compounds structurally related to this compound may have potential in developing new anti-inflammatory drugs (Kodela, Chattopadhyay, & Kashfi, 2012).
Environmental and Analytical Chemistry
Ravichandiran et al. (2019) designed a phenoxazine-based fluorescence chemosensor for selective detection of Ba2+ ion and its application in live cell imaging, showing the utility of similar compounds in environmental monitoring and biological research (Ravichandiran et al., 2019).
Material Science and Engineering
The study by Wu et al. (2011) on organogels based on aggregates of amphiphilic perylenetetracarboxylic diimides highlights the significance of such compounds in designing novel organogels for various applications, including sensors and electronic devices (Wu et al., 2011).
特性
IUPAC Name |
4-butoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-2-3-17-26-19-15-13-18(14-16-19)23(25)24-21-11-7-8-12-22(21)27-20-9-5-4-6-10-20/h4-16H,2-3,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSIYNDFUOKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2620877.png)

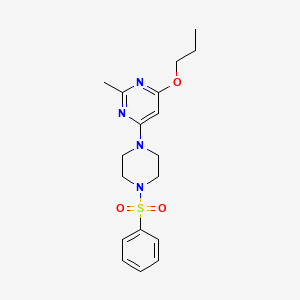

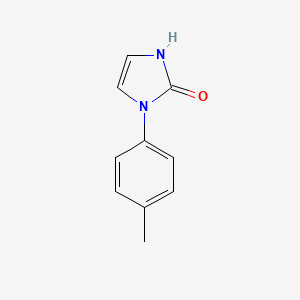
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine dihydrochloride](/img/structure/B2620886.png)
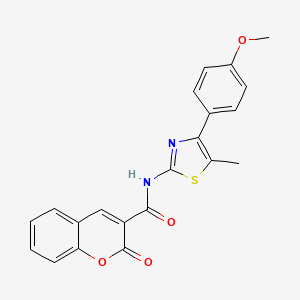

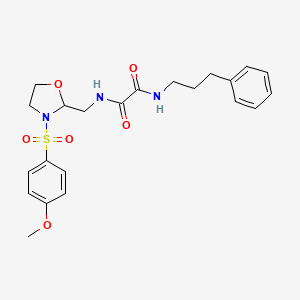
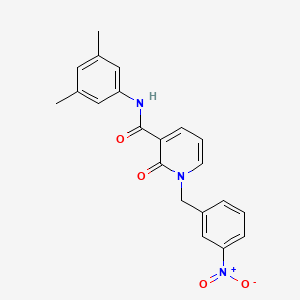
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2620893.png)
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![6-Amino-2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(3-methoxyphenyl)pyrimidin-4-one](/img/structure/B2620895.png)
![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)